molecular formula C11H13FO3 B15382454 Methyl 2-fluoro-5-isopropoxybenzoate

Methyl 2-fluoro-5-isopropoxybenzoate

Cat. No.: B15382454
M. Wt: 212.22 g/mol
InChI Key: YTEJDWSXAFRCBD-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-isopropoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and an isopropoxy group at the 5-position. The methyl ester group at the carboxylic acid position enhances its lipophilicity, making it relevant in pharmaceutical and agrochemical applications. Fluorine’s electronegativity and steric effects influence the compound’s electronic profile and reactivity, while the isopropoxy group contributes to steric bulk and solubility properties.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 2-fluoro-5-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13FO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3

InChI Key

YTEJDWSXAFRCBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include methyl benzoate derivatives with varying substituents. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Compound Substituents Key Features Applications/Findings
Methyl 2-fluoro-5-isopropoxybenzoate 2-Fluoro, 5-isopropoxy High lipophilicity; fluorine enhances stability and metabolic resistance. Potential intermediate for pharmaceuticals or agrochemicals (inferred from analogs) .
Metsulfuron methyl ester Sulfonylurea, 4-methoxy, 6-methyl Sulfonylurea group enables herbicidal activity via acetolactate synthase inhibition. Herbicide (directly cited as a pesticide in ) .
Ethametsulfuron methyl ester Sulfonylurea, 4-ethoxy Ethoxy group increases soil mobility compared to methoxy analogs. Selective herbicide for broadleaf weeds () .
Sandaracopimaric acid methyl ester Diterpenoid methyl ester Bicyclic structure with conjugated double bonds. Resin component (identified in Austrocedrus chilensis resin, ) .
E/Z-Communic acid methyl ester Labdane diterpene derivatives Geometric isomerism affects resin viscosity and bioactivity. Seasonal variation in resin composition () .

Physicochemical Properties

  • Stability: Fluorine reduces hydrolysis rates of the ester group compared to non-fluorinated benzoates.
  • Solubility : Isopropoxy’s bulk may lower aqueous solubility relative to smaller alkoxy groups (e.g., methoxy).

Research Findings and Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Impact on Synthesis
2-Fluoro Strongly electron-withdrawing Minimal May slow electrophilic substitution; stabilizes intermediates.
5-Isopropoxy Electron-donating (via oxygen) High Hinders para-substitution; necessitates ortho-directed reactions.
Sulfonylurea Electron-withdrawing Moderate Requires activated intermediates for coupling (e.g., triazine amines) .

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Predicted logP Melting Point (°C)
This compound 226.2 ~2.8 Not reported
Metsulfuron methyl ester 381.4 2.1 158–160
Sandaracopimaric acid methyl ester 332.5 5.9 95–97

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